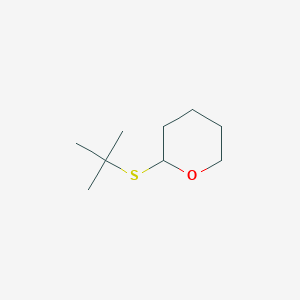
2-(tert-Butylthio)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylthio)tetrahydro-2H-pyran: is a heterocyclic organic compound with the molecular formula C9H18OS It features a tetrahydropyran ring substituted with a tert-butylthio group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors such as 1,5-dihalopentanes with a base.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and a suitable leaving group on the pyran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Pyrans: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(tert-Butylthio)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butylthio)tetrahydro-2H-pyran involves its interaction with molecular targets through its sulfur atom. The tert-butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, tetrahydro-2-methyl-: Similar structure but with a methyl group instead of a tert-butylthio group.
2H-Pyran-2-ol, tetrahydro-: Contains a hydroxyl group instead of a tert-butylthio group.
Uniqueness
2-(tert-Butylthio)tetrahydro-2H-pyran is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
1927-53-3 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-tert-butylsulfanyloxane |
InChI |
InChI=1S/C9H18OS/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3 |
InChI Key |
ZLUOBDVBCTXRMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1CCCCO1 |
Canonical SMILES |
CC(C)(C)SC1CCCCO1 |
Synonyms |
2-(tert-Butylthio)tetrahydro-2H-pyran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


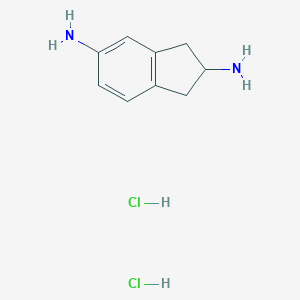
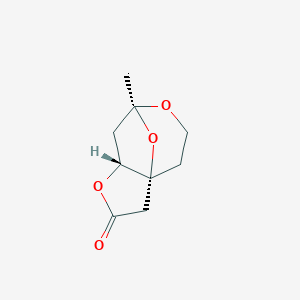
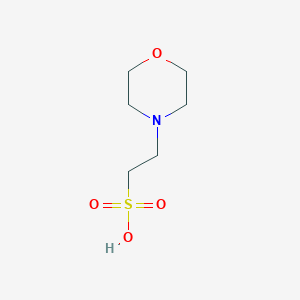
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)
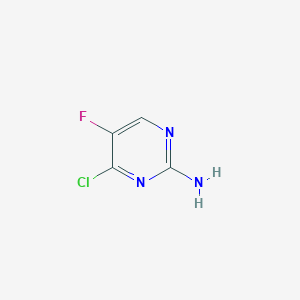
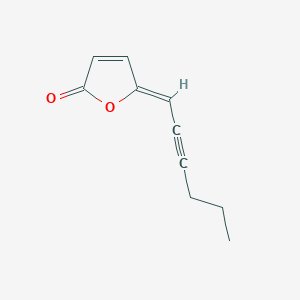
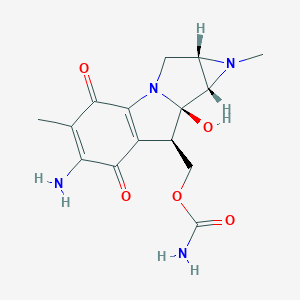
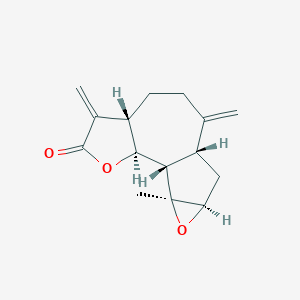
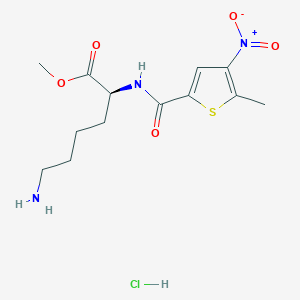
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)


